Bienvenue dans la boutique en ligne BenchChem!

Carbocyclic 2'-deoxyguanosine 5'-triphosphate

HBV polymerase selectivity DNA polymerase δ competitive inhibition Ki

Carbocyclic 2′-deoxyguanosine 5′-triphosphate (CdG-TP; CAS 118905-01-4) is a synthetic carbocyclic analog of the natural nucleotide 2′-deoxyguanosine 5′-triphosphate (dGTP), in which the furanose oxygen is replaced by a methylene group, yielding a cyclopentane ring. This single-atom substitution confers resistance to phosphorolytic cleavage while preserving Watson-Crick base-pairing fidelity, making CdG-TP a mechanistic probe and a competitive inhibitor of multiple viral and cellular DNA polymerases.

Molecular Formula C11H16N5O6P
Molecular Weight 345.25 g/mol
CAS No. 118905-01-4
Cat. No. B055287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbocyclic 2'-deoxyguanosine 5'-triphosphate
CAS118905-01-4
Synonymscarbocyclic 2'-deoxyguanosine 5'-triphosphate
Molecular FormulaC11H16N5O6P
Molecular Weight345.25 g/mol
Structural Identifiers
SMILESC1C(CC(C1COP(=O)(O)O)O)N2C=NC3=C2NC(=NC3=O)N
InChIInChI=1S/C11H16N5O6P/c12-11-14-9-8(10(18)15-11)13-4-16(9)6-1-5(7(17)2-6)3-22-23(19,20)21/h4-7,17H,1-3H2,(H2,19,20,21)(H3,12,14,15,18)/t5-,6-,7+/m1/s1
InChIKeyNRSUFNBAQAVKQB-QYNIQEEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbocyclic 2′-Deoxyguanosine 5′-Triphosphate (CAS 118905-01-4): Core Identity and Procurement Context


Carbocyclic 2′-deoxyguanosine 5′-triphosphate (CdG-TP; CAS 118905-01-4) is a synthetic carbocyclic analog of the natural nucleotide 2′-deoxyguanosine 5′-triphosphate (dGTP), in which the furanose oxygen is replaced by a methylene group, yielding a cyclopentane ring [1]. This single-atom substitution confers resistance to phosphorolytic cleavage while preserving Watson-Crick base-pairing fidelity, making CdG-TP a mechanistic probe and a competitive inhibitor of multiple viral and cellular DNA polymerases [1][2]. The compound is supplied as a triphosphate salt (molecular formula C₁₁H₁₆N₅O₆P; MW 345.25 g/mol) and is principally employed in enzymatic inhibition studies, polymerase selectivity profiling, and antiviral mechanism-of-action research [3].

Why dGTP, Entecavir-TP, or Penciclovir-TP Cannot Replace Carbocyclic 2′-Deoxyguanosine 5′-Triphosphate in Experimental Workflows


Carbocyclic 2′-deoxyguanosine 5′-triphosphate cannot be functionally substituted by natural dGTP or by the triphosphate forms of clinically approved guanosine analogs (entecavir-TP, penciclovir-TP, acyclovir-TP, carbovir-TP) because each comparator occupies a distinct position in the parameter space defined by polymerase selectivity, chain-termination behavior, enantiomeric specificity, and metabolic stability. Natural dGTP lacks antiviral selectivity and cannot serve as an inhibitor [1]; entecavir-TP achieves extreme HBV polymerase selectivity (Ki ≈ 0.0012 µM) through a chain-terminating mechanism, which precludes studies of non-terminating incorporation effects [2]; penciclovir-TP and acyclovir-TP are obligate chain terminators that cannot model internal incorporation phenomena [3]; carbovir-TP (the active metabolite of abacavir) contains a 2′,3′-double bond absent in CdG-TP, altering its polymerase interaction profile [4]. CdG-TP uniquely combines competitive inhibition with predominantly internal, non-chain-terminating incorporation across both viral and host polymerases, a profile indispensable for dissecting polymerase fidelity, telomerase inhibition, and suicide-gene activation mechanisms [1][5].

Carbocyclic 2′-Deoxyguanosine 5′-Triphosphate: Head-to-Head Quantitative Differentiation Evidence


HBV Polymerase vs. Host DNA Polymerase δ: 6-Fold Preferential Inhibition by CdG-TP

In side-by-side kinetic analyses using purified hepatitis B virus (HBV) polymerase and host DNA polymerase δ, carbocyclic 2′-deoxyguanosine 5′-triphosphate (CdG-TP) acted as a competitive inhibitor with respect to dGTP for both enzymes, but exhibited a Ki approximately 6-fold lower for the viral polymerase [1]. This quantitative selectivity was measured under identical assay conditions, providing a direct head-to-head comparison that is not available for most other guanosine nucleotide analogs in the same experimental system [1].

HBV polymerase selectivity DNA polymerase δ competitive inhibition Ki hepatitis B virus replication

HSV-1 DNA Polymerase Inhibition: CdG-TP Ki = 0.35 µM with 2.9-Fold Selectivity over Human DNA Polymerase α

CdG-TP was evaluated as a competitive inhibitor of dGTP incorporation by purified HSV-1 DNA polymerase and by human DNA polymerases α, β, and γ under identical assay conditions [1]. The Ki for HSV DNA polymerase was 0.35 µM, representing a 2.9-fold tighter binding compared to human DNA polymerase α (Ki = 1 µM). Critically, CdG-TP was not a potent inhibitor of DNA polymerases β or γ, establishing a selectivity profile that distinguishes CdG-TP from broad-spectrum polymerase inhibitors [1].

HSV DNA polymerase human DNA polymerase alpha competitive inhibition Ki antiviral nucleotide selectivity

Enantioselective Telomerase Inhibition: d-CdG-TP IC₅₀ at 2–9× dGTP Concentration vs. Minimal l-CdG-TP Activity

Human telomerase inhibition was directly compared between the d- and l-enantiomers of CdG-TP in a cell-free primer extension assay using S100 extracts from CEM and HeLa cell lines [1]. d-CdG-TP inhibited telomerase activity by 50% at concentrations only 2–9 times the dGTP concentration, placing it in the same potency range as carbovir-TP and ddG-TP. In contrast, the l-enantiomer of CdG-TP was far less inhibitory, demonstrating a pronounced stereochemical dependence of telomerase recognition [1].

telomerase inhibition enantioselectivity d-CdG-TP l-CdG-TP cancer research tool

Non-Chain-Terminating Incorporation: >90% Internal DNA Integration vs. Obligate Chain Terminators (Acyclovir-TP, Penciclovir-TP)

Metabolic labeling studies in HBV-producing 2.2.15 cells using radioactive carbocyclic 2′-deoxyguanosine demonstrated that >90% of the incorporated analog was located at internal positions within nascent DNA, proving that CdG-TP does not function as a DNA chain terminator [1]. This stands in direct mechanistic contrast to acyclovir triphosphate and penciclovir triphosphate, both of which are obligate chain terminators that arrest DNA synthesis upon incorporation [2]. The internal incorporation mode of CdG-TP allows partial chain elongation beyond the analog, a property exploited in HSV-TK suicide-gene strategies where CdG incorporation disrupts DNA function without immediate termination [3].

non-chain-terminating nucleotide internal DNA incorporation DNA replication fidelity acyclovir triphosphate penciclovir triphosphate

Superior Potency in Hepadnavirus Reverse Transcription: CdG-TP Outperforms Penciclovir-TP and Acyclovir-TP as Inhibitor of dGTP Incorporation

In a direct comparative study of minus-strand DNA synthesis inhibition by the duck hepatitis B virus (DHBV) polymerase, CdG-TP was identified as the most potent inhibitor of dGTP incorporation among the tested nucleotide analogs, surpassing both (R)-penciclovir triphosphate (PCV-TP) and acyclovir triphosphate (ACV-TP) [1]. The inhibitory effect of CdG-TP against incorporation of the first nucleotide of minus-strand DNA (dGMP) was similar in magnitude to its effect on DNA chain elongation, indicating a dual-site inhibitory mechanism not observed with PCV-TP, which preferentially inhibits the priming step [1].

duck hepatitis B virus reverse transcription inhibition penciclovir triphosphate acyclovir triphosphate hepadnavirus polymerase

Carbocyclic 2′-Deoxyguanosine 5′-Triphosphate: High-Confidence Research and Industrial Application Scenarios


Viral Polymerase Selectivity Profiling and Antiviral Mechanism-of-Action Studies

Researchers comparing the inhibitory profiles of nucleotide analogs against HBV, HSV, HIV-1, and host DNA polymerases can employ CdG-TP as a calibrated reference inhibitor with documented Ki values across a panel of purified enzymes. The 6-fold selectivity for HBV polymerase over host DNA polymerase δ [1] and the 2.9-fold selectivity for HSV-1 polymerase over human pol α [2] provide quantitative benchmarks for evaluating novel analogs. CdG-TP's weak inhibition of pol β and pol γ [2] further allows it to serve as a negative control for mitochondrial toxicity screening in polymerase selectivity assays.

Enantioselectivity Studies with Built-In d- vs. l-CdG-TP Negative Control

The striking difference in telomerase inhibitory activity between d-CdG-TP and l-CdG-TP [3] makes this enantiomeric pair a uniquely self-contained experimental system for studying stereochemical determinants of nucleotide recognition by polymerases and reverse transcriptases. Procurement of both enantiomers enables internally controlled experiments that distinguish active-site binding from non-specific nucleotide effects, a capability not available with single-enantiomer commercial nucleotide analogs.

DNA Replication Fidelity and Non-Terminating Incorporation Analysis

Because >90% of incorporated CdG is found at internal DNA positions rather than at chain termini [4], CdG-TP is the triphosphate of choice for studying how carbocyclic nucleotide incorporation affects DNA replication fidelity, template function, mismatch repair recognition, and downstream cellular responses. This application is inaccessible to obligate chain terminators (acyclovir-TP, penciclovir-TP, entecavir-TP) and positions CdG-TP as an indispensable tool for the DNA damage and repair research community.

HSV-TK Suicide Gene Therapy Preclinical Development and Bystander Effect Modeling

CdG (the nucleoside prodrug of CdG-TP) induces multi-log cytotoxicity in HSV-TK-expressing tumor cells at concentrations ≤3 µM and elicits a robust bystander killing effect [5]. CdG-TP is the active intracellular metabolite responsible for this cytotoxicity, making it the essential reference standard for quantifying intracellular phosphorylation efficiency, validating HPLC-based nucleotide pool analyses, and calibrating the relationship between CdG-TP exposure and cell death in HSV-TK/ganciclovir and related suicide gene therapy models.

Quote Request

Request a Quote for Carbocyclic 2'-deoxyguanosine 5'-triphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.